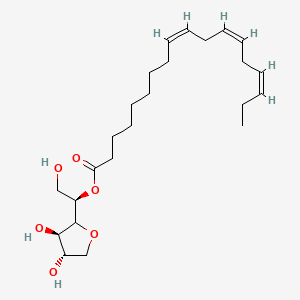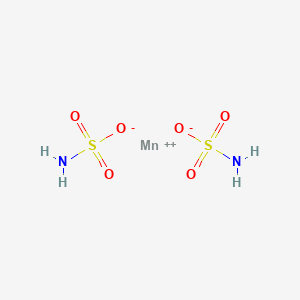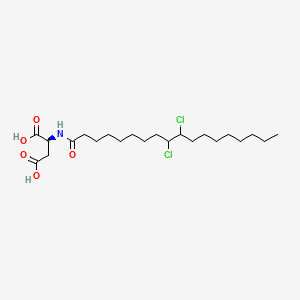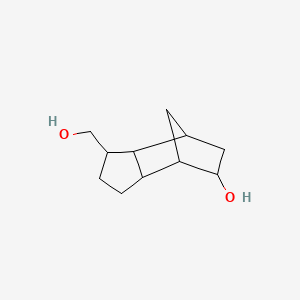
Octahydro-5-hydroxy-4,7-methano-1H-indenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-5-hydroxy-4,7-methano-1H-indenemethanol is a complex organic compound with the molecular formula C11H18O2 It is known for its unique tricyclic structure, which includes a hydroxyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-5-hydroxy-4,7-methano-1H-indenemethanol typically involves multi-step organic reactions. One common method includes the hydrogenation of a precursor compound, such as 4,7-methano-1H-indene, under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Octahydro-5-hydroxy-4,7-methano-1H-indenemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to modify its functional groups.
Substitution: The hydroxyl and methanol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
Octahydro-5-hydroxy-4,7-methano-1H-indenemethanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Octahydro-5-hydroxy-4,7-methano-1H-indenemethanol exerts its effects involves interactions with specific molecular targets. The hydroxyl and methanol groups play crucial roles in binding to enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Octahydro-4,7-methano-1H-indene: Shares a similar tricyclic structure but lacks the hydroxyl and methanol groups.
Hexahydro-4,7-methanoindan: Another related compound with a similar core structure but different functional groups.
Uniqueness
Its ability to undergo various chemical reactions and its role in scientific research highlight its importance in multiple fields .
Properties
CAS No. |
93963-82-7 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
3-(hydroxymethyl)tricyclo[5.2.1.02,6]decan-8-ol |
InChI |
InChI=1S/C11H18O2/c12-5-6-1-2-8-9-3-7(11(6)8)4-10(9)13/h6-13H,1-5H2 |
InChI Key |
UXQDVMLNTSETMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3CC(C2C1CO)CC3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


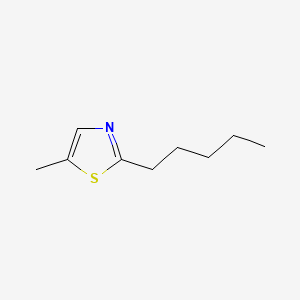
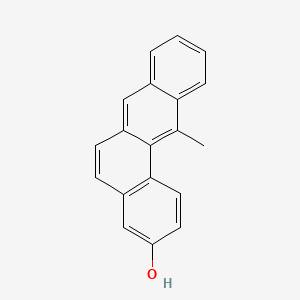
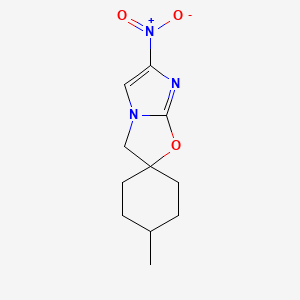
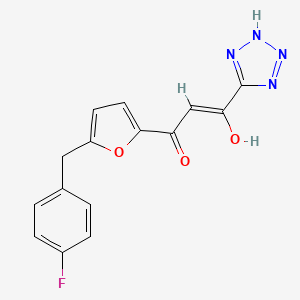
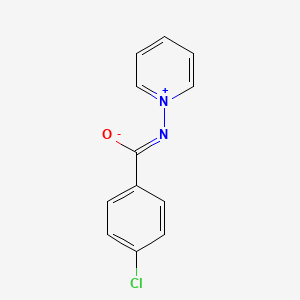

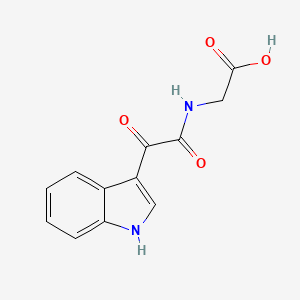
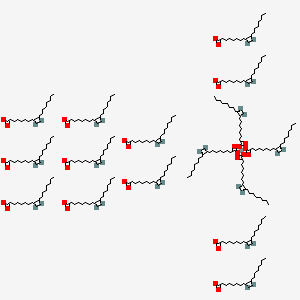
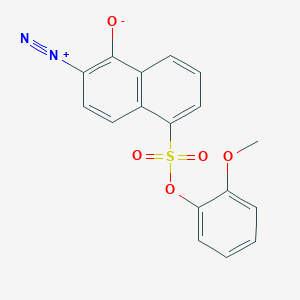
![2-Bromo-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinone](/img/structure/B12682415.png)

